
4-(sec-Butyl)oxazolidine-2,5-dione
Overview
Description
4-(sec-Butyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C7H11NO3. It is also known by its IUPAC name, 4-butan-2-yl-1,3-oxazolidine-2,5-dione. This compound is a derivative of oxazolidine and is characterized by the presence of a sec-butyl group attached to the oxazolidine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
The synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbonyl compounds. This reaction can be carried out under metal-free conditions or with the use of transition metal catalysts. For example, a metal-free domino annulation/Mannich reaction can be employed to synthesize oxazolidine derivatives . Another method involves the use of a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-(sec-Butyl)oxazolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding oxazolidinones, while reduction can lead to the formation of amines .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C7H11NO3
- Molecular Weight : 157.17 g/mol
- Melting Point : 65-66°C
- Structure : Contains a five-membered ring with nitrogen and carbonyl groups.
Medicinal Chemistry
4-(sec-Butyl)oxazolidine-2,5-dione serves as a chiral auxiliary in asymmetric synthesis. This role is crucial for controlling the stereochemistry of reactions, which is essential for developing enantiomerically pure pharmaceuticals.
Biological Activities
Research indicates potential biological activities, including:
- Antibacterial Properties : The compound has shown effectiveness against various gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, making it a candidate for novel antibiotic development .
- Anticancer Activity : Studies have investigated its interactions with enzymes and receptors involved in cancer metabolism, suggesting potential therapeutic applications in oncology.
Organic Synthesis
The compound is utilized in the synthesis of bioactive molecules and pharmaceuticals. Its electrophilic nature allows it to undergo nucleophilic attacks on carbonyl groups, facilitating the formation of various derivatives that are important in drug development.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of various oxazolidinone derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against multiple strains of gram-positive bacteria. Results indicated that this compound exhibited comparable or superior activity to existing antibiotics like linezolid .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.5 - 2 | Staphylococcus aureus |
Linezolid | 0.5 - 4 | Enterococcus faecalis |
Case Study 2: Asymmetric Synthesis Applications
In a synthetic route involving chiral auxiliaries, this compound was employed to synthesize complex molecules with high enantiomeric excess. This application highlights its versatility in creating compounds with specific stereochemical configurations necessary for biological activity.
Mechanism of Action
The mechanism of action of 4-(sec-Butyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit proteasome activity by binding to the active site of the enzyme, thereby preventing the degradation of target proteins . The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
4-(sec-Butyl)oxazolidine-2,5-dione can be compared with other oxazolidine derivatives, such as 4-butan-2-yloxazolidine-2,5-dione and 4-butan-2-yl-1,3-oxazolidine-2,5-dione. These compounds share similar structural features but differ in the substituents attached to the oxazolidine ring. The presence of the sec-butyl group in this compound imparts unique chemical and physical properties, making it distinct from other derivatives. This uniqueness can be leveraged in various applications, such as the development of specific inhibitors or catalysts .
Properties
IUPAC Name |
4-butan-2-yl-1,3-oxazolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAACGCAWLJFFQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974150 | |
Record name | 4-(Butan-2-yl)-2-hydroxy-1,3-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45895-90-7, 5860-63-9 | |
Record name | Isoleucine N-carboxyanhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45895-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methylpropyl)-2,5-oxazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5860-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methylpropyl)oxazolidine-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005860639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Butan-2-yl)-2-hydroxy-1,3-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-methylpropyl)oxazolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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